molecular formula C10H9F3O2 B13589801 2'-Methoxy-3'-(trifluoromethyl)acetophenone

2'-Methoxy-3'-(trifluoromethyl)acetophenone

Cat. No.: B13589801
M. Wt: 218.17 g/mol
InChI Key: NRAKUXYPWLEPJD-UHFFFAOYSA-N
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Description

2’-Methoxy-3’-(trifluoromethyl)acetophenone is an organic compound with the molecular formula C10H9F3O2 It is a derivative of acetophenone, characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Methoxy-3’-(trifluoromethyl)acetophenone can be achieved through several methods. One common approach involves the reaction of 2-methoxyacetophenone with trifluoromethylating agents under specific conditions. For example, the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) can lead to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity 2’-Methoxy-3’-(trifluoromethyl)acetophenone .

Chemical Reactions Analysis

Types of Reactions

2’-Methoxy-3’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or trifluoromethylating agents are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2’-Methoxy-3’-(trifluoromethyl)acetophenone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2’-Methoxy-3’-(trifluoromethyl)acetophenone exerts its effects involves interactions with specific molecular targets. The presence of the methoxy and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2’-Methoxy-5’-(trifluoromethyl)acetophenone
  • 2’-Methoxy-4’-(trifluoromethyl)acetophenone
  • 2’-Methoxy-2’-(trifluoromethyl)acetophenone

Uniqueness

2’-Methoxy-3’-(trifluoromethyl)acetophenone is unique due to the specific positioning of the methoxy and trifluoromethyl groups on the aromatic ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

IUPAC Name

1-[2-methoxy-3-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C10H9F3O2/c1-6(14)7-4-3-5-8(9(7)15-2)10(11,12)13/h3-5H,1-2H3

InChI Key

NRAKUXYPWLEPJD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)C(F)(F)F)OC

Origin of Product

United States

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